Cas no 2172093-14-8 (2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine)

2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine structure
2172093-14-8 structure
商品名:2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine
CAS番号:2172093-14-8
MF:C11H17F3N4
メガワット:262.274692296982
CID:5567169
PubChem ID:165596494

2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-1598220
    • 2-[5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
    • 2172093-14-8
    • 2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine
    • インチ: 1S/C11H17F3N4/c1-7(11(12,13)14)18-10(6-8-2-3-8)9(4-5-15)16-17-18/h7-8H,2-6,15H2,1H3
    • InChIKey: NREYKZNYUOJSGA-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C)N1C(=C(CCN)N=N1)CC1CC1)(F)F

計算された属性

  • せいみつぶんしりょう: 262.14053105g/mol
  • どういたいしつりょう: 262.14053105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1598220-0.25g
2-[5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172093-14-8
0.25g
$1789.0 2023-08-31
Enamine
EN300-1598220-5g
2-[5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172093-14-8
5g
$5635.0 2023-08-31
Enamine
EN300-1598220-10g
2-[5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172093-14-8
10g
$8357.0 2023-08-31
Enamine
EN300-1598220-2.5g
2-[5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172093-14-8
2.5g
$3809.0 2023-08-31
Enamine
EN300-1598220-0.1g
2-[5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172093-14-8
0.1g
$1711.0 2023-08-31
Enamine
EN300-1598220-0.05g
2-[5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172093-14-8
0.05g
$1632.0 2023-08-31
Enamine
EN300-1598220-5.0g
2-[5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172093-14-8
5.0g
$5635.0 2023-07-10
Enamine
EN300-1598220-1.0g
2-[5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172093-14-8
1.0g
$1944.0 2023-07-10
Enamine
EN300-1598220-1g
2-[5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172093-14-8
1g
$1944.0 2023-08-31
Enamine
EN300-1598220-10.0g
2-[5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172093-14-8
10.0g
$8357.0 2023-07-10

2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献

2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報

Introduction to 2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS No. 2172093-14-8)

The compound 2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine, identified by its CAS number 2172093-14-8, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered attention due to its unique structural features and potential applications in therapeutic development. The presence of a trifluoropropyl group and a cyclopropylmethyl moiety contributes to its distinct chemical properties, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of fluorinated compounds in drug design due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The trifluoropropyl substituent in this compound is particularly noteworthy, as it introduces fluorine atoms that can modulate electronic effects and hydrophobicity. This feature has been extensively explored in the development of bioactive molecules, including kinase inhibitors and antiviral agents.

The cyclopropylmethyl group further enriches the structural complexity of this compound, providing a rigid framework that can influence conformational dynamics and interactions with biological targets. Such structural motifs are often employed to improve binding specificity and reduce off-target effects. In the context of drug discovery, the combination of these two substituents makes 2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine a compelling subject for medicinal chemists.

One of the most intriguing aspects of this compound is its potential role in modulating biological pathways associated with inflammation and immune response. The triazole ring, a key structural feature, is known for its versatility in drug design and has been incorporated into numerous therapeutic agents. The specific arrangement of atoms in this molecule may facilitate interactions with enzymes or receptors involved in these pathways. Preliminary computational studies suggest that the compound exhibits favorable binding affinities to certain protein targets, warranting further experimental validation.

In light of recent advancements in chemical biology and high-throughput screening technologies, the exploration of novel heterocyclic compounds like 2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine has become increasingly feasible. These tools enable researchers to rapidly assess the biological activity of diverse molecular scaffolds, accelerating the drug discovery process. The integration of machine learning algorithms into virtual screening has further enhanced the efficiency of identifying lead compounds with promising pharmacological profiles.

The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic methodologies are required to construct the desired framework while maintaining high purity and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorination strategies are likely employed in its preparation. The successful synthesis not only demonstrates the synthetic prowess of the research team but also opens up avenues for exploring related analogs with tailored properties.

Evaluation of the pharmacological properties of 2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylethan-1-amine is currently underway in various preclinical models. Initial findings indicate that it exhibits moderate activity against certain disease-relevant targets without significant toxicity. These results are encouraging and justify further investment into optimizing its pharmacokinetic profile and therapeutic efficacy. The development pipeline for this compound is expected to progress rapidly with continued research efforts.

The broader significance of this molecule lies in its potential to address unmet medical needs by targeting pathways that are currently understudied or resistant to conventional therapeutics. The unique combination of structural elements makes it a versatile tool for medicinal chemists to explore new chemical spaces. As our understanding of disease mechanisms evolves, compounds like 2-5-(cyclopropylmethyl)-1-(1,1,1-trifluoropropan-2-y l)- ¹ H - ¹ , ² , ³ - triazol - ⁴ - ylethan - ¹ - amine (CAS No. 2172093 - 14 - 8) will play a crucial role in shaping future therapeutic strategies.

In conclusion,2 - 5 - ( cyclopropylmethyl ) - ¹ - ( ¹ , ¹ , ¹ - trifluoropropan - ² - yl ) - ¹ H - ¹ , ² , ³ - triazol - ⁴ - ylethan - ¹ - amine represents a significant contribution to the field of medicinal chemistry. Its unique structural features and promising biological activity position it as a valuable asset in drug discovery efforts. Continued research into its pharmacological properties and synthetic optimization will likely yield novel therapeutic agents capable of addressing critical health challenges.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD